molecular formula C12H14N2O2 B13616926 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid

2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid

Cat. No.: B13616926
M. Wt: 218.25 g/mol
InChI Key: MTTFUHUTXJHZNS-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid typically involves multiple steps. One common method starts with the nitration of 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid using nitric acid and sulfuric acid to produce 5-nitro-1-methyl-1H-benzimidazole-2-butanoic acid. This intermediate is then reacted with cyanoacetic acid ester to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Benzimidazole derivatives are known for their antimicrobial and antiparasitic properties, making this compound a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid

Uniqueness

2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid stands out due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities compared to other benzimidazole derivatives .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(1-methylbenzimidazol-5-yl)butanoic acid

InChI

InChI=1S/C12H14N2O2/c1-3-9(12(15)16)8-4-5-11-10(6-8)13-7-14(11)2/h4-7,9H,3H2,1-2H3,(H,15,16)

InChI Key

MTTFUHUTXJHZNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O

Origin of Product

United States

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